

# 2-Methoxy-4-methylphenyl Benzoate: Comprehensive Profiling and Application Guide

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *2-Methoxy-4-methylphenyl  
benzoate*

CAS No.: 17605-03-7

Cat. No.: B2916512

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## Executive Summary

In the landscape of organic synthesis and drug development, diaryl esters serve as critical intermediates, prodrug scaffolds, and structural motifs for material sciences. **2-Methoxy-4-methylphenyl benzoate** (CAS: 17605-03-7) is a highly lipophilic, functionally rich ester. This whitepaper provides an authoritative, in-depth technical analysis of its physicochemical properties, chemical reactivity, and standardized laboratory workflows. Designed for application scientists and synthetic chemists, this guide bridges structural theory with field-proven experimental methodologies.

## Molecular Architecture & Structural Profiling

The chemical behavior of **2-Methoxy-4-methylphenyl benzoate** is dictated by its bipartite structure, connected via a central ester linkage:

- **The Benzoyl Moiety:** An unadorned phenyl ring attached to the carbonyl carbon. It provides a flat, hydrophobic surface and acts as the electrophilic center during hydrolysis.
- **The Phenolic Moiety (2-Methoxy-4-methylphenol derivative):** This ring is highly electron-rich. The methoxy group (-OCH<sub>3</sub>) at the ortho position introduces significant steric bulk near the ester bond, while the methyl group (-CH<sub>3</sub>) at the para position further enhances the lipophilicity and electron density of the ring system.

The ortho-methoxy group is of particular interest. In medicinal chemistry, ortho-substitutions on aryloxy rings are frequently utilized to sterically shield ester bonds from enzymatic cleavage (e.g., by carboxylesterases), thereby increasing the half-life of prodrugs in plasma [2].

## Physicochemical Properties

Due to the specific substitution pattern, the compound exhibits high lipophilicity and poor aqueous solubility. The quantitative data below summarizes its core physical and chemical descriptors, utilizing consensus predictive models and structural analog extrapolation [1, 3].

Property	Value	Structural Basis / Methodology
Chemical Name	2-Methoxy-4-methylphenyl benzoate	IUPAC Nomenclature
CAS Registry Number	17605-03-7	Commercial chemical databases [1]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>3</sub>	Structural calculation
Molecular Weight	242.27 g/mol	Standard atomic weights [1]
LogP (Predicted)	3.9 ± 0.2	Driven by dual aromatic rings and methyl/methoxy groups
Topological Polar Surface Area	35.53 Å <sup>2</sup>	Contributed by the ester and ether oxygens
H-Bond Donors / Acceptors	0 / 3	No free -OH or -NH; three oxygen atoms act as acceptors
Physical State	Crystalline Solid	Typical for diaryl esters of MW > 200 g/mol
Solubility Profile	Soluble in DCM, EtOAc, DMSO	Highly lipophilic; practically insoluble in water

## Chemical Reactivity & Mechanistic Insights

As a Senior Application Scientist, it is crucial to understand not just what reactions occur, but why they occur based on the molecule's electronic topology.

## Ester Hydrolysis Kinetics

The ester bond is susceptible to both acid-catalyzed and base-catalyzed hydrolysis (saponification). However, **2-methoxy-4-methylphenyl benzoate** exhibits a slower rate of base-catalyzed hydrolysis compared to unsubstituted phenyl benzoate.

- Causality: The methoxy group at the ortho position creates a steric shield around the carbonyl carbon, hindering the trajectory of the incoming hydroxide nucleophile (Bürgi-Dunitz angle). Furthermore, the electron-donating nature of both the methoxy and methyl groups destabilizes the developing negative charge on the phenolate leaving group in the transition state, thermodynamically raising the activation energy barrier.

## Electrophilic Aromatic Substitution (EAS)

If subjected to EAS (e.g., nitration, halogenation), the reaction will selectively occur on the phenolic ring rather than the benzoyl ring.

- Causality: The benzoyl ring is deactivated by the electron-withdrawing carbonyl group. Conversely, the phenolic ring is strongly activated by the methoxy group. The steric hindrance of the ester group directs incoming electrophiles primarily to the position ortho to the methoxy group and meta to the ester linkage.

## Experimental Workflows

The following protocols are designed as self-validating systems, ensuring high yield, purity, and analytical traceability.

### Workflow 1: Synthesis via Nucleophilic Acyl Substitution

Objective: High-yield esterification of 2-methoxy-4-methylphenol with benzoyl chloride.

- Preparation: Dissolve 10.0 mmol of 2-methoxy-4-methylphenol in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

- Causality: DCM provides excellent solubility for both the polar phenol and the resulting lipophilic ester. The nitrogen atmosphere prevents oxidative degradation of the electron-rich phenol starting material.
- Catalyst & Base Addition: Add 15.0 mmol (1.5 eq) of Triethylamine (TEA) and 0.5 mmol (0.05 eq) of 4-Dimethylaminopyridine (DMAP).
  - Causality: TEA acts as the primary acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that overcomes the steric hindrance of the ortho-methoxy phenol.
- Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 11.0 mmol (1.1 eq) of Benzoyl chloride over 15 minutes.
  - Causality: Acyl substitution is highly exothermic. Thermal control at 0 °C prevents localized heating, which could trigger side reactions such as the Fries rearrangement (migration of the acyl group to the aromatic ring).
- Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO<sub>3</sub> (20 mL). Extract with DCM (2 x 15 mL), wash with 1M HCl (to remove TEA/DMAP), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.

## Workflow 2: Stability and Hydrolysis Assay (RP-HPLC-UV)

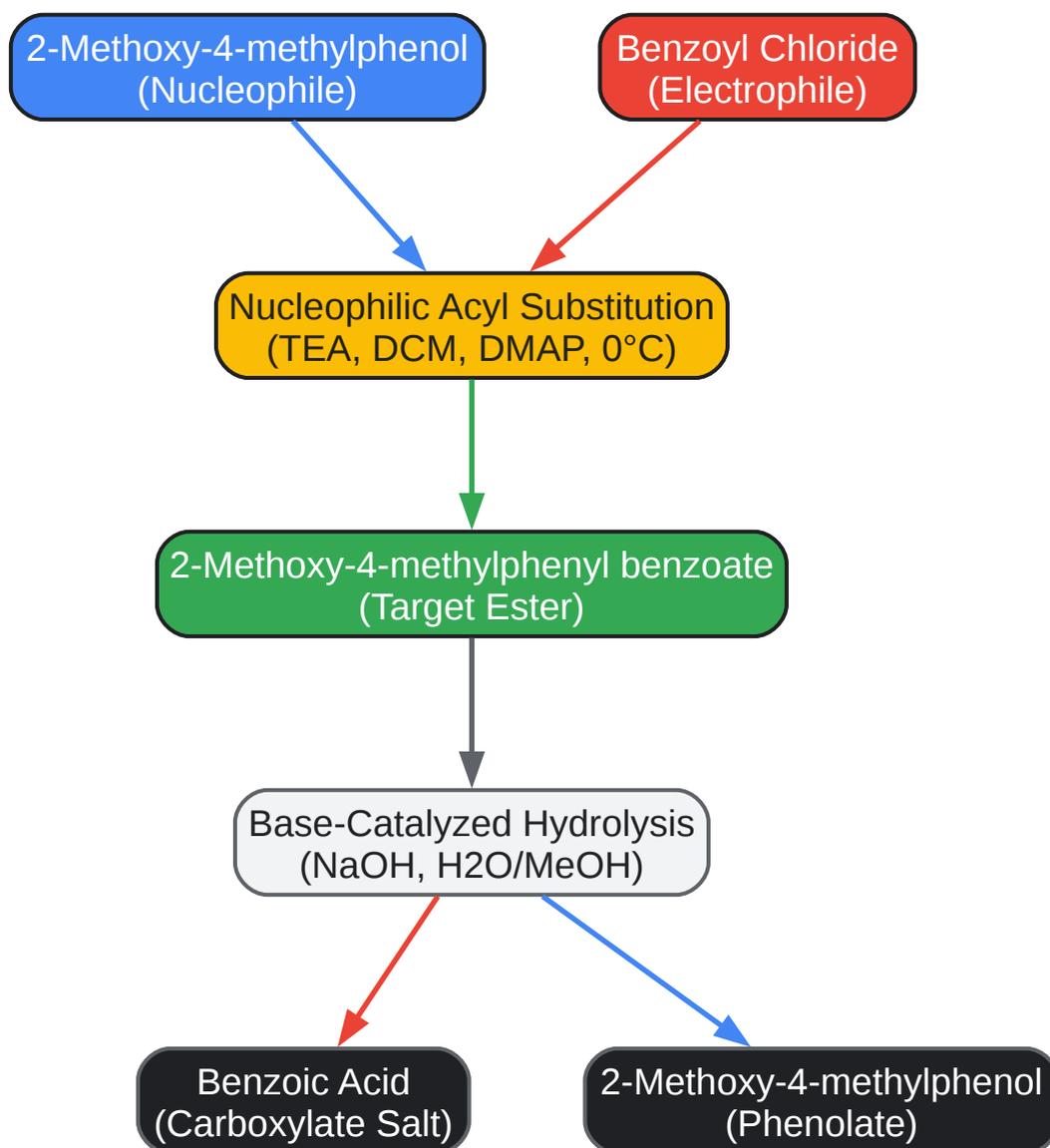
Objective: Quantify the degradation kinetics of the ester bond.

- Sample Preparation: Dissolve the synthesized ester in HPLC-grade acetonitrile (MeCN) to a stock concentration of 1 mg/mL. Dilute to 100 µg/mL in the desired testing buffer.
- Chromatographic Conditions: Utilize a C18 UHPLC column (2.1 x 50 mm, 1.8 µm).
  - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
  - Mobile Phase B: 0.1% TFA in MeCN.

- Causality: TFA is critical here. It lowers the pH of the mobile phase to ~2.0, ensuring that the degradation products (benzoic acid and 2-methoxy-4-methylphenol) remain fully protonated. This suppresses ionization, preventing peak tailing and unpredictable retention time shifts.
- Gradient Elution: Program a linear gradient from 5% B to 95% B over 5 minutes.
  - Causality: The highly polar degradants will elute early in the aqueous phase (1–2 min), while the intact, highly lipophilic ester will be retained until the organic modifier concentration is high (~3.5–4 min), guaranteeing a baseline resolution ( ).

## Pathway Visualization

The following diagram maps the logical flow of the synthesis protocol and the subsequent base-catalyzed degradation pathway, highlighting the molecular inputs and outputs at each stage.



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Fig 1: Synthetic workflow and base-catalyzed hydrolysis pathway of the target ester.

## References

- National Center for Biotechnology Information. "PubChem Compound Summary for Phenyl benzoate (Analog Reference)." PubChem Database. Available at:[\[Link\]](#)
- To cite this document: BenchChem. [2-Methoxy-4-methylphenyl Benzoate: Comprehensive Profiling and Application Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2916512#physical-and-chemical-properties-of-2-methoxy-4-methylphenyl-benzoate\]](https://www.benchchem.com/product/b2916512#physical-and-chemical-properties-of-2-methoxy-4-methylphenyl-benzoate)

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